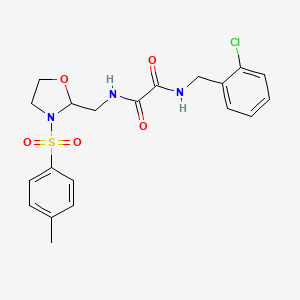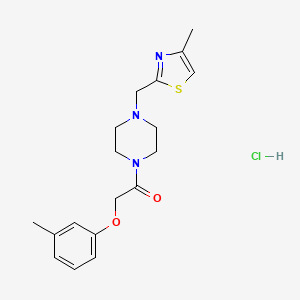
N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, also known as CBTOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is based on its ability to selectively label specific proteins. The compound contains a reactive group that can covalently attach to cysteine residues in proteins. By selectively labeling specific proteins, researchers can study the interactions between these proteins and their binding partners.
Biochemical and Physiological Effects:
N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has been shown to have minimal biochemical and physiological effects. In vitro studies have demonstrated that the compound is non-toxic to cells at concentrations up to 100 µM. Additionally, N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has been shown to have minimal effects on protein function, making it an attractive chemical probe for studying protein-protein interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is its selectivity for specific proteins. This allows researchers to study the interactions between these proteins and their binding partners with high specificity. However, one of the limitations of N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in lab experiments.
Zukünftige Richtungen
There are several future directions for N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide research. One area of interest is the development of new synthetic methods for producing the compound with higher yields. Additionally, researchers are exploring the use of N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide in vivo, which could provide new insights into protein-protein interactions in living cells. Finally, there is potential for the development of new chemical probes based on the structure of N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, which could have applications in a wide range of scientific fields.
Synthesemethoden
The synthesis of N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide involves the reaction of 2-chlorobenzylamine with 3-tosyloxazolidin-2-ylmethyl oxalyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the resulting compound is purified through column chromatography. The yield of N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has shown potential applications in various fields of scientific research. One of the primary areas of interest is its use as a chemical probe for studying protein-protein interactions. N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide can selectively label specific proteins in vitro, allowing researchers to study the interactions between these proteins and their binding partners.
Eigenschaften
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O5S/c1-14-6-8-16(9-7-14)30(27,28)24-10-11-29-18(24)13-23-20(26)19(25)22-12-15-4-2-3-5-17(15)21/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOOMEIQOZUHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2733359.png)
![(E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide](/img/structure/B2733360.png)
![1-[(4-Aminophenyl)sulfonyl]piperidin-3-ol](/img/structure/B2733362.png)
![N-[(2,4-difluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2733363.png)

![1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2733367.png)
![N-(2,3-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2733368.png)
![(Z)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2733369.png)

![(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2733372.png)
![2-[4-(ethoxyacetyl)piperazin-1-yl]-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2733374.png)